molecular formula C17H15BrClNO3 B12456011 3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one CAS No. 364620-05-3

3-[(4-Bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B12456011
CAS No.: 364620-05-3
M. Wt: 396.7 g/mol
InChI Key: WXMXMAXLSGPXST-UHFFFAOYSA-N
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Description

(2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-chloroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated one.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-[(4-bromo-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-[(4-bromo-2-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which may enhance its biological activity and selectivity compared to similar compounds. The combination of these substituents can influence the compound’s electronic properties and reactivity, making it a valuable molecule for further research and development.

Properties

CAS No.

364620-05-3

Molecular Formula

C17H15BrClNO3

Molecular Weight

396.7 g/mol

IUPAC Name

3-(4-bromo-2-chloroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15BrClNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-10,20H,1-2H3

InChI Key

WXMXMAXLSGPXST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl)OC

Origin of Product

United States

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